molecular formula C6H8F2O3 B2606008 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid CAS No. 1919865-10-3

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid

Cat. No. B2606008
CAS RN: 1919865-10-3
M. Wt: 166.124
InChI Key: VFSSYJZLKXRHEJ-ZXZARUISSA-N
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Description

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid (DFCCA) is an organic compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol . It has shown potential applications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for DFCCA is 1S/C6H8F2O3/c7-6(8)11-4-1-3(2-4)5(9)10/h3-4,6H,1-2H2,(H,9,10)/t3-,4+ . This indicates the presence of a cyclobutane ring with a carboxylic acid group and a difluoromethoxy group attached. The exact 3D structure can be determined using computational chemistry tools.

Scientific Research Applications

Synthesis for Tumor Imaging

One significant application of compounds related to "3-(Difluoromethoxy)cyclobutane-1-carboxylic acid" is in the synthesis of tumor-avid amino acids for positron emission tomography (PET). For instance, fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, was synthesized with high specific activity. This compound demonstrated potential in tumor delineation, highlighting its importance in the development of novel PET tracers for tumor imaging (Shoup & Goodman, 1999).

Material Science and Chemistry

Further, these compounds find applications in material science and synthetic chemistry. For example, the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and ketone, has been described. This synthesis demonstrates the versatility of such compounds in creating a variety of chemically significant derivatives, which can serve as intermediates for further chemical transformations or as components in material science applications (Ryabukhin et al., 2018).

Exploration of Chemical Reactions

The chemical reactivity and transformation of cyclobutane derivatives have also been explored. For instance, the fluorination of cyclobutane- and cyclopentane-polycarboxylic acids with SF4 to yield cyclic α,α,α',α'-tetrafluoroethers demonstrates the compounds' utility in creating fluorinated derivatives. This process showcases the potential of "this compound" and related compounds in synthesizing new materials with unique properties (Pustovit et al., 1994).

properties

IUPAC Name

3-(difluoromethoxy)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-6(8)11-4-1-3(2-4)5(9)10/h3-4,6H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSSYJZLKXRHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1919865-10-3
Record name rac-(1s,3s)-3-(difluoromethoxy)cyclobutane-1-carboxylic acid
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